molecular formula C21H17FN4O B12924153 n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide CAS No. 920314-92-7

n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide

Cat. No.: B12924153
CAS No.: 920314-92-7
M. Wt: 360.4 g/mol
InChI Key: LDKLGMGPUZHJHY-UHFFFAOYSA-N
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Description

n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Fluorination: Introduction of the fluorine atom into the indazole ring using fluorinating agents.

    Coupling Reaction: The indazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using coupling reagents like EDCI or DCC.

    Amination: Introduction of the amino group into the phenyl ring through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    n-(2-Aminophenyl)benzamide: Lacks the indazole and fluorine substituents.

    4-((6-Fluoro-2h-indazol-2-yl)methyl)benzamide: Lacks the amino group on the phenyl ring.

    n-(2-Aminophenyl)-4-methylbenzamide: Lacks the indazole and fluorine substituents.

Uniqueness

The presence of both the indazole ring and the fluorine atom in n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

CAS No.

920314-92-7

Molecular Formula

C21H17FN4O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(6-fluoroindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H17FN4O/c22-17-10-9-16-13-26(25-20(16)11-17)12-14-5-7-15(8-6-14)21(27)24-19-4-2-1-3-18(19)23/h1-11,13H,12,23H2,(H,24,27)

InChI Key

LDKLGMGPUZHJHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC(=CC4=N3)F

Origin of Product

United States

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